molecular formula C9H6FNO2 B3030047 7-Fluoro-1H-indole-3-carboxylic acid CAS No. 858515-66-9

7-Fluoro-1H-indole-3-carboxylic acid

Cat. No.: B3030047
CAS No.: 858515-66-9
M. Wt: 179.15 g/mol
InChI Key: BGNHSQYGVIUBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

A significant area of research for derivatives of 7-Fluoro-1H-indole-3-carboxylic acid is in the synthesis of novel compounds with potential anticancer properties. For instance, the synthesis of various fluoro-substituted quinoline-4-carboxylic acid derivatives, including compounds similar to this compound, demonstrated notable anticancer activities. These derivatives showed significant cytotoxicity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015). Another research focused on indole-thiazolidinone hybrid structures, synthesized via Knoevenagel reaction, which displayed promising anticancer potential in vitro, particularly against multiple cancer cell lines (A. Kryshchyshyn-Dylevych et al., 2021).

Fluoroacetylation Techniques

Research into the synthesis techniques involving fluoro-substituted indoles, like this compound, includes the development of fluoroacetylation methods. For example, a study reported an efficient protocol for the fluoroacetylation of indoles using fluorinated acetic acids. This method was instrumental in synthesizing diverse fluoromethyl indol-3-yl ketones, showcasing the versatility of fluoro-substituted indoles in chemical synthesis (Shun-Jiang Yao et al., 2016).

Photophysical Studies

Fluoro-substituted indole derivatives, like this compound, have also been the subject of photophysical studies. For instance, the absorption and fluorescence spectra of various indole-3-acetic acid derivatives, including fluoro-substituted variants, were analyzed. These studies are essential in understanding the properties of these compounds for potential applications in fields like fluorescence imaging or sensor development (D. Carić et al., 2004).

Antibacterial Activities

In the field of antibacterial research, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. These studies provide insights into the potential use of fluoro-substituted indoles as antibacterial agents, which could lead to the development of new medications for bacterial infections (H. Egawa et al., 1984).

Safety and Hazards

The safety information available indicates that 7-Fluoro-1H-indole-3-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

7-Fluoro-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders, including cancer cells and microbes . They bind with high affinity to these targets, making them effective therapeutic agents .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral activity by interacting with specific proteins in the virus .

Biochemical Pathways

Indole derivatives, including this compound, are involved in various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, if the compound targets a protein involved in cell proliferation, it could potentially inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action .

Properties

IUPAC Name

7-fluoro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNHSQYGVIUBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651658
Record name 7-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858515-66-9
Record name 7-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.